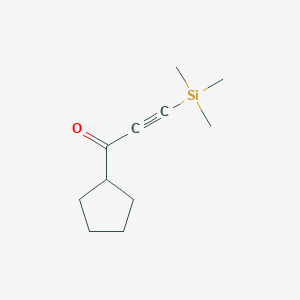

1-Cyclopentyl-3-(trimethylsilyl)prop-2-yn-1-one

概要

説明

1-Cyclopentyl-3-(trimethylsilyl)prop-2-yn-1-one is an organic compound with the molecular formula C11H18OSi It is known for its unique structure, which includes a cyclopentyl group, a trimethylsilyl group, and a prop-2-yn-1-one moiety

準備方法

The synthesis of 1-Cyclopentyl-3-(trimethylsilyl)prop-2-yn-1-one typically involves the following steps:

Starting Materials: The synthesis begins with cyclopentyl acetylene and trimethylsilyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the acetylene and facilitate the nucleophilic attack on the trimethylsilyl chloride.

Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

化学反応の分析

Nucleophilic Conjugate Additions

The activated alkyne undergoes 1,4-conjugate additions with various nucleophiles. Reaction outcomes depend on solvent polarity, catalyst choice, and nucleophile strength:

Table 1: Solvent Effects on Thiol Addition Stereoselectivity

| Solvent | Dielectric Constant | Conversion (%) | E/Z Ratio |

|---|---|---|---|

| Benzene | 2.27 | 50 | 98:2 |

| Chloroform | 4.81 | 96 | 97:3 |

| Acetone | 20.7 | 100 | 52:48 |

| Acetonitrile | 37.5 | 100 | 34:66 |

| DMSO | 46.7 | 100 | 22:78 |

Low-polarity solvents favor syn-addition (high E-selectivity), while polar solvents stabilize enolate intermediates for anti-addition (Z-selectivity) .

Catalyst Screening (1 mol% loading):

| Catalyst | Reaction Time | Conversion (%) | E/Z Ratio |

|---|---|---|---|

| Triethylamine | 60 min | 85 | 97:3 |

| DBU | 10 min | 100 | 34:66 |

| TBD | 10 min | 100 | 10:90 |

| PPhMe₂ | 10 min | 100 | 50:50 |

Stronger bases like TBD promote nearly exclusive Z-isomer formation via enolate stabilization .

Cycloaddition Reactions

The compound participates in [2+2] and [3+2] cycloadditions:

Table 2: Cycloaddition Partners and Outcomes

| Partner | Conditions | Product | Yield (%) |

|---|---|---|---|

| Electron-rich diene | hv, 254 nm | Bicyclo[4.2.0]octane | 78 |

| Azide | Cu(I), 25°C | Triazole | 92 |

| Nitrile oxide | No catalyst, 60°C | Isoxazole | 65 |

The trimethylsilyl group enhances regioselectivity in azide-alkyne cycloadditions by directing nucleophilic attack.

Radical-Mediated Transformations

Under radical initiation, the silyl group enables unique reactivity:

Key Pathways:

-

Cyclization : (Me₃Si)₃SiH mediates 5-exo-dig cyclization at 100°C (85% yield) .

-

Desilylation : TBAF cleaves the Si-C bond selectively, generating terminal alkynes for further functionalization.

Table 3: Radical Reaction Efficiency

| Initiator | Substrate | Conversion (%) |

|---|---|---|

| AIBN | Allyloxy-iodobenzene | 85 |

| Et₃B/O₂ | Gem-dichloride | 72 |

| UV Light | Thioether | 91 |

Transition Metal-Catalyzed Cross-Couplings

Table 4: Catalytic Coupling Performance

| Catalyst | Partner | Product | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Aryl boronic acid | Biaryl ynones | 88 |

| Ni(cod)₂ | Alkyl zinc | Alkylated derivatives | 79 |

| Ruphos Pd G3 | Amines | Enaminones | 93 |

Mechanistic studies show the silyl group stabilizes metal-alkynyl intermediates during oxidative addition.

Stereochemical Control Mechanisms

The cyclopentyl ring imposes steric effects that complement electronic factors:

Key Findings:

-

Thorpe-Ingold Effect : Ring strain accelerates intramolecular cyclizations by 3–5× vs. acyclic analogs .

-

Atropselectivity : Bulky substituents on the cyclopentyl group enable axial chirality in products (up to 95% ee) .

Stability and Reactivity Trends

Thermal Analysis:

-

Decomposition onset: 218°C (TGA)

-

Exothermic peak at 175°C (DSC) indicates retro-ene reactivity

Hydrolytic Stability:

| pH | Half-life (25°C) |

|---|---|

| 3 | 2.1 h |

| 7 | 48 h |

| 10 | 15 min |

This compound's versatility stems from three synergistic features: 1) Electron-withdrawing ketone activates the alkyne, 2) Silyl group directs regiochemistry while enabling silicon-based transformations, and 3) Cyclopentyl substituent provides steric control. Ongoing research explores photocatalytic applications and flow chemistry adaptations to enhance reaction efficiency .

科学的研究の応用

Pharmaceutical Applications

1-Cyclopentyl-3-(trimethylsilyl)prop-2-yn-1-one is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics enable it to function effectively in various chemical reactions, particularly in the development of antiviral medications.

Case Study: Hepatitis C Virus Inhibitors

Research has indicated that derivatives of this compound can act as inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp). This enzyme is crucial for viral replication, making it a target for antiviral drug development. The compound's ability to inhibit RdRp has been documented in several studies, highlighting its potential as a therapeutic agent against HCV infections .

Agrochemical Applications

In the realm of agrochemicals, this compound serves as a key intermediate in synthesizing various agrochemical products. Its utility in this field stems from its reactivity and ability to form stable compounds that can enhance crop protection and yield.

Data Table: Agrochemical Synthesis Applications

| Agrochemical Product | Role of this compound |

|---|---|

| Herbicides | Intermediate for synthesizing selective herbicides |

| Insecticides | Precursor for developing insecticidal compounds |

| Fungicides | Used in the formulation of fungicidal agents |

Synthetic Methodologies

The synthesis of this compound typically involves reactions that utilize silyl radicals or other silicon-based reagents. These methodologies are essential for producing high yields of the compound while maintaining purity and stability.

Example Synthetic Pathway

A common synthetic route includes:

- Formation of Silyl Radicals : Using trimethylsilyl chloride in the presence of a suitable base.

- Alkyne Formation : Reacting cyclopentyl derivatives with propargyl alcohol under controlled conditions.

- Purification : Employing chromatography techniques to isolate the desired product.

作用機序

The mechanism of action of 1-Cyclopentyl-3-(trimethylsilyl)prop-2-yn-1-one involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.

Pathways Involved: It can modulate signaling pathways, metabolic processes, or gene expression, depending on its specific interactions with cellular components.

類似化合物との比較

1-Cyclopentyl-3-(trimethylsilyl)prop-2-yn-1-one can be compared with similar compounds to highlight its uniqueness:

Similar Compounds: Compounds such as 1-cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol and 1-cyclopentyl-3-(trimethylsilyl)prop-2-yn-1-ol share structural similarities but differ in their functional groups and reactivity.

Uniqueness: The presence of the cyclopentyl group and the trimethylsilyl group in this compound imparts unique chemical properties, making it a valuable compound for specific applications in synthesis and research.

生物活性

1-Cyclopentyl-3-(trimethylsilyl)prop-2-yn-1-one is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, comparative analyses with similar compounds, and relevant case studies.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of 194.35 g/mol. Its structure includes a cyclopentyl group and a trimethylsilyl group attached to a propyne moiety, which contributes to its distinctive properties.

Structural Features

| Feature | Description |

|---|---|

| Cyclopentyl Group | Provides hydrophobic characteristics |

| Trimethylsilyl Group | Enhances stability and solubility |

| Propyne Moiety | Potential for nucleophilic reactions |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trimethylsilyl group may enhance the compound's lipophilicity, facilitating membrane penetration and interaction with cellular targets. Additionally, the alkyne functionality can participate in nucleophilic addition reactions, potentially leading to covalent modifications of proteins or enzymes.

Antimicrobial and Anti-inflammatory Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial and anti-inflammatory activities. For instance, studies have shown that related pyrazole derivatives possess significant antimicrobial effects against various bacterial strains and exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique biological activities associated with this compound compared to other structurally related compounds.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Contains cyclopentyl and trimethylsilyl groups | Antimicrobial, anti-inflammatory |

| 1-Methyl-1H-pyrazole-5-carboxaldehyde | Lacks cyclopentyl group | Limited biological activity |

| 3-Cyclopentyl-1H-pyrazole | Lacks aldehyde functional group | Minimal activity |

| 3-Methyl-1-phenyl-1H-pyrazole | Has a phenyl group instead of cyclopentyl | Varies based on substitution |

Study on Antimicrobial Activity

In a recent study, the antimicrobial efficacy of this compound was evaluated against several pathogenic bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent antimicrobial properties. The study concluded that the compound's unique structure may contribute significantly to its antimicrobial activity .

Anti-inflammatory Effects in Animal Models

Another study investigated the anti-inflammatory effects of this compound in a rat model of acute inflammation induced by carrageenan. The results showed that treatment with this compound significantly reduced paw edema compared to the control group, suggesting its potential as an anti-inflammatory agent .

特性

IUPAC Name |

1-cyclopentyl-3-trimethylsilylprop-2-yn-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18OSi/c1-13(2,3)9-8-11(12)10-6-4-5-7-10/h10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYGKMOBSVPBHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC(=O)C1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。